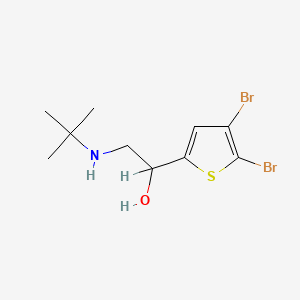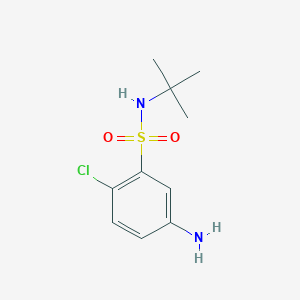![molecular formula C12H12F3N3 B13939482 Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- CAS No. 827322-76-9](/img/structure/B13939482.png)
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions. This reaction forms a ring structure, which is then chlorinated and decarboxylated to yield the final product . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a serotonergic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. It is known to act as a serotonergic releasing agent, affecting the release of serotonin in the brain . This interaction with serotonin receptors and transporters modulates various physiological and neurological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: Another piperazine derivative with similar serotonergic activity.
1-(3-Trifluoromethylphenyl)piperazine: Shares structural similarities but differs in the position of the trifluoromethyl group.
Uniqueness
Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]- is unique due to the presence of both the cyano and trifluoromethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827322-76-9 |
|---|---|
Formule moléculaire |
C12H12F3N3 |
Poids moléculaire |
255.24 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)10-2-1-3-11(8-10)18-6-4-17(9-16)5-7-18/h1-3,8H,4-7H2 |
Clé InChI |
SXNPIUXGWMQPHE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C#N)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)



![2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde](/img/structure/B13939454.png)

![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)




